molecular formula C16H19BrN4O B4519443 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

Cat. No.: B4519443
M. Wt: 363.25 g/mol
InChI Key: MXCSMQHGAYVJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is a pyridazine derivative characterized by a 4-bromophenyl group at position 6 and a 2-(morpholin-4-yl)ethylamine substituent at position 2. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile scaffold for chemical modifications.

Properties

IUPAC Name

6-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSMQHGAYVJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated ethylamine derivative reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridazine core, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor in synthesizing more complex organic molecules due to its reactive functional groups.
  • Reactivity Studies : Investigated for its oxidation, reduction, and substitution reactions, which can lead to various derivative compounds with unique properties.

Biology

  • Bioactive Compound Exploration : Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties. The compound's interactions with biological targets are under investigation.
  • Mechanism of Action : Although not fully understood, it is believed to interact with specific enzymes and receptors involved in disease processes, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Medicine

  • Drug Discovery Programs : The compound is being explored as a lead candidate for developing new therapeutics targeting diseases such as cancer and infections.
  • Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its viability as a therapeutic agent.

Case Studies

Several studies have reported on the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine could be a promising candidate in cancer therapy .
  • Antimicrobial Properties : Research has shown that similar morpholine-containing compounds possess antimicrobial activity against several pathogens, indicating that this compound may also exhibit similar effects .
  • Inflammation Modulation : Preliminary studies suggest that the compound may influence inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in disease processes.

    Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a detailed analysis:

Halogen-Substituted Pyridazines

Compound Name Core Structure Substituents Key Differences Biological Implications References
6-(4-Bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine Pyridazine 4-Bromophenyl, 2-morpholinoethyl Reference compound; balanced lipophilicity and solubility from morpholine. Potential kinase inhibition or CNS activity.
6-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine Pyridazine 4-Chlorophenyl, pyridylmethyl Chlorine (less electronegative than Br) may reduce halogen bonding efficacy. Altered target affinity; possible reduced potency.
6-Bromo-N-ethylpyridazin-3-amine Pyridazine Bromine, ethylamine Lacks morpholine; simpler amine group reduces solubility. Limited bioavailability; lower efficacy in vivo.

Key Insight : Bromine’s stronger electron-withdrawing effect compared to chlorine may enhance binding to hydrophobic pockets in proteins. The morpholine group in the target compound likely improves pharmacokinetics compared to ethylamine or pyridylmethyl analogs .

Morpholine-Containing Heterocycles

Compound Name Core Structure Substituents Key Differences Biological Implications References
Target Compound Pyridazine Morpholinoethyl Direct morpholine attachment via ethyl linker. Optimized solubility and target engagement.
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Pyrimidine Morpholinophenyl, aryl Pyrimidine core (vs. pyridazine); morpholine attached to phenyl ring. Potential antimicrobial activity; different target profiles.
N-(4,4-difluorocyclohexyl)-6-(morpholin-4-yl)pyrimidin-4-amine Pyrimidine Morpholinyl, difluorocyclohexyl Pyrimidine core; fluorinated cyclohexyl enhances metabolic stability. Calcium-activated potassium channel modulation.

Key Insight : Pyridazine derivatives (e.g., target compound) may exhibit distinct electronic properties compared to pyrimidines due to nitrogen atom positioning. Morpholine’s placement (directly on ethyl linker vs. phenyl ring) affects conformational flexibility and solubility .

Triazole and Triazolopyridazine Analogs

Compound Name Core Structure Substituents Key Differences Biological Implications References
3-{2-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Triazolopyridazine Bromophenyl, oxadiazole Fused triazole-pyridazine core; oxadiazole adds π-stacking capability. Anticancer and antimicrobial applications.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Triazolopyridazine Dimethoxyphenyl, ethyl Methoxy groups enhance electron density; lacks morpholine. Potential CNS activity due to lipophilicity.

Biological Activity

6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is a synthetic organic compound classified as a pyridazine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromophenyl group, a morpholine ring, and a pyridazine core. The synthesis typically involves several steps:

  • Formation of the Pyridazine Core : Synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Bromophenyl Group : Achieved via Suzuki coupling reactions.
  • Attachment of the Morpholine Ring : Conducted through nucleophilic substitution reactions with halogenated ethylamine derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, compounds containing halogen substituents have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)
Compound ABacillus subtilis4.69
Compound BStaphylococcus aureus5.64
Compound CEscherichia coli8.33
Compound DPseudomonas aeruginosa13.40

Anticancer Activity

Research has also explored the anticancer potential of pyridazine derivatives. Studies have demonstrated that compounds related to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The effectiveness of these compounds often correlates with their structural features, particularly the presence of electron-withdrawing groups like bromine .

Table 2: Anticancer Activity Overview

Cell LineCompoundIC50 (µM)
MDA-MB-231Compound E10
HepG2Compound F15
A549 (Lung Cancer)Compound G12

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in disease pathways:

  • Enzyme Inhibition : Potential inhibition of key enzymes that facilitate tumor growth or bacterial metabolism.
  • Receptor Modulation : Interaction with receptors that regulate cell proliferation and apoptosis.
  • Pathway Alteration : Modulation of signaling pathways associated with inflammation and cell survival .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Antibacterial Efficacy : A study evaluating the antibacterial properties of pyridazine derivatives found significant inhibition against multiple bacterial strains, supporting the potential use of these compounds in therapeutic applications.
  • Anticancer Trials : In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cells, suggesting their potential as lead compounds in drug development.

Q & A

Basic: What are the optimal synthetic routes for 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the pyridazine core via cyclization reactions using precursors like 3,6-dichloropyridazine.
  • Step 2: Buchwald-Hartwig amination to introduce the morpholinylethylamine group at the 3-position .
  • Step 3: Suzuki-Miyaura cross-coupling to attach the 4-bromophenyl group at the 6-position .

Key Variables:

  • Catalyst Systems: Pd(OAc)₂/XPhos for coupling reactions improves regioselectivity (yields >75%) .
  • Solvent Effects: Ethanol/water mixtures reduce side reactions compared to pure DMF .
  • Temperature: Cross-couplings at 80°C optimize kinetics without degrading bromophenyl groups .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:
A multi-technique approach is required:

  • NMR Spectroscopy:
    • 1^1H NMR confirms the morpholinyl ethyl chain (δ 2.5–3.5 ppm, multiplet for N-CH₂) and pyridazine aromatic protons (δ 8.0–8.5 ppm) .
    • 13^{13}C NMR identifies the bromophenyl carbon (C-Br at ~120 ppm) .
  • Mass Spectrometry: HRMS (ESI+) validates the molecular ion [M+H]⁺ at m/z 389.08 .
  • X-ray Crystallography: Resolves spatial arrangement of the bromophenyl-morpholine dihedral angle (~45°) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer: Discrepancies often arise from:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter potency .
  • Solubility Limitations: Use DMSO concentrations ≤0.1% to avoid false negatives in kinase inhibition assays .
  • Structural Analog Interference: Verify purity (>98% via HPLC) to exclude confounding effects from byproducts like N-dealkylated derivatives .

Mitigation Strategy:

  • Perform dose-response curves across multiple models.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Answer: Key modifications include:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyls) on the morpholine ring to enhance aqueous solubility (logP reduction from 3.2 to 2.1) .
  • Metabolic Stability: Replace the ethyl linker with a cyclopropyl group to hinder CYP3A4-mediated oxidation (t₁/₂ increase from 1.5 to 4.2 hours) .
  • Plasma Protein Binding: Fluorine substitution on the pyridazine ring reduces albumin binding from 92% to 78% .

Validation Tools:

  • In Silico Prediction: SwissADME for logP and CYP interactions.
  • In Vitro Assays: Microsomal stability tests in liver S9 fractions .

Advanced: How can the compound’s mechanism of action be elucidated in kinase inhibition studies?

Answer: A tiered approach is recommended:

  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
  • Binding Mode Analysis: Molecular docking (AutoDock Vina) predicts interactions with ATP pockets (e.g., hydrogen bonding to Glu95 in JAK2) .
  • Cellular Validation: CRISPR knockouts of candidate kinases confirm on-target effects (e.g., reduced p-STAT3 in JAK2 KO cells) .

Critical Controls:

  • Use inactive enantiomers to rule out off-target effects.
  • Compare to known inhibitors (e.g., ruxolitinib for JAK2) .

Advanced: What in vivo models are suitable for studying neuropharmacological applications?

Answer: Prioritize models based on blood-brain barrier (BBB) penetration:

  • Zebrafish Larvae: Rapid BBB assessment via fluorescent tracer assays (e.g., Texas Red dextran uptake) .
  • Rodent Models:
    • Acute Toxicity: Rotarod tests for motor impairment at 10–50 mg/kg doses.
    • Cognitive Effects: Morris water maze for hippocampal-dependent learning .

Biomarker Analysis:

  • LC-MS/MS quantification of brain homogenates confirms compound levels post-administration .
  • Microdialysis for real-time neurotransmitter monitoring (e.g., dopamine, serotonin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.